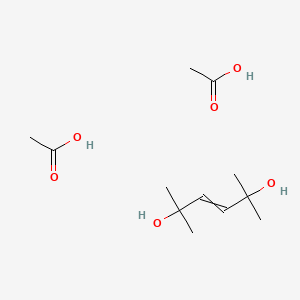
Acetic acid;2,5-dimethylhex-3-ene-2,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;2,5-dimethylhex-3-ene-2,5-diol is a chemical compound with the molecular formula C8H16O2 It is an organic compound that features both an acetic acid moiety and a diol (two hydroxyl groups) attached to a hexene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethylhex-3-ene-2,5-diol can be achieved through the addition of acetone to acetylene . This reaction typically requires specific conditions to ensure the correct addition and formation of the desired product. The reaction is as follows: [ \text{CH}_3\text{COCH}_3 + \text{HC}\equiv\text{CH} \rightarrow \text{CH}_3\text{C(OH)}\text{CH}_2\text{C(OH)}\text{CH}_3 ]
Industrial Production Methods
In industrial settings, the production of 2,5-dimethylhex-3-ene-2,5-diol may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving catalysts and controlled environments to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethylhex-3-ene-2,5-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The double bond in the hexene backbone can be reduced to form a saturated compound.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using hydrogen gas (H2) and a palladium catalyst (Pd/C) is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace hydroxyl groups with chlorine atoms.
Major Products
Oxidation: Formation of 2,5-dimethylhex-3-ene-2,5-dione or 2,5-dimethylhex-3-ene-2,5-dicarboxylic acid.
Reduction: Formation of 2,5-dimethylhexane-2,5-diol.
Substitution: Formation of 2,5-dimethylhex-3-ene-2,5-dichloride.
Scientific Research Applications
2,5-Dimethylhex-3-ene-2,5-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Mechanism of Action
The mechanism of action of 2,5-dimethylhex-3-ene-2,5-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The double bond in the hexene backbone can participate in various chemical reactions, altering the compound’s properties and interactions.
Comparison with Similar Compounds
Similar Compounds
3-Hexene, 2,5-dimethyl-: Similar structure but lacks the hydroxyl groups.
2,5-Dimethyl-3-hexyne-2,5-diol: Similar structure but with a triple bond instead of a double bond.
Uniqueness
2,5-Dimethylhex-3-ene-2,5-diol is unique due to the presence of both hydroxyl groups and a double bond in its structure. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Properties
CAS No. |
65149-97-5 |
|---|---|
Molecular Formula |
C12H24O6 |
Molecular Weight |
264.31 g/mol |
IUPAC Name |
acetic acid;2,5-dimethylhex-3-ene-2,5-diol |
InChI |
InChI=1S/C8H16O2.2C2H4O2/c1-7(2,9)5-6-8(3,4)10;2*1-2(3)4/h5-6,9-10H,1-4H3;2*1H3,(H,3,4) |
InChI Key |
BXSZUFFYLUJGDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(C)(C=CC(C)(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



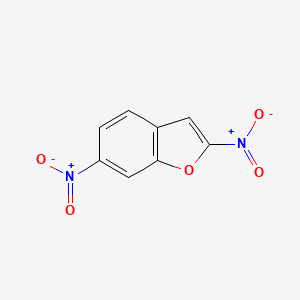
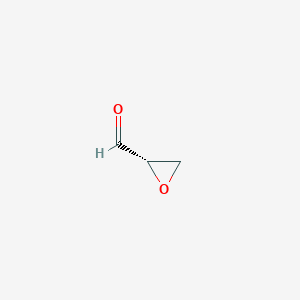

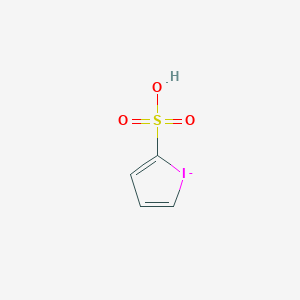
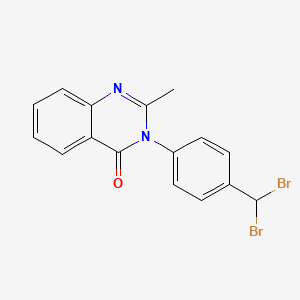
![1,2,3,4,5-Pentafluoro-6-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14480053.png)
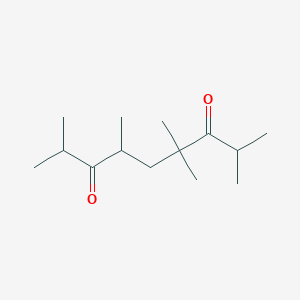
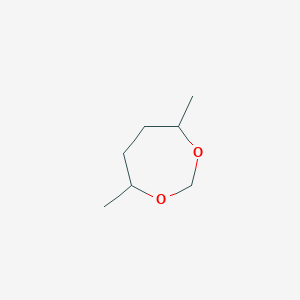
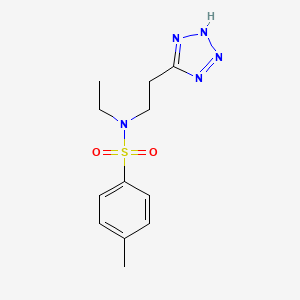
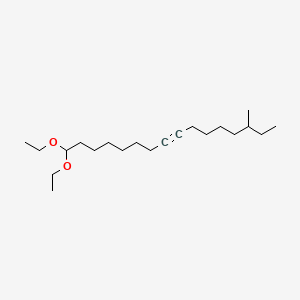
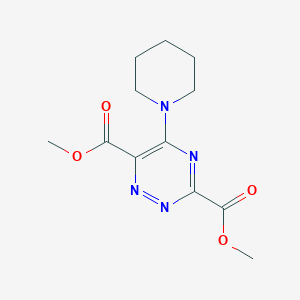

![Magnesium, bromo[4-(trimethylsilyl)-3-butynyl]-](/img/structure/B14480096.png)
